N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20194168
InChI: InChI=1S/C17H22N4O3S/c22-13(19-15-18-11-6-2-1-3-7-12(11)25-15)10-21-14(23)17(20-16(21)24)8-4-5-9-17/h1-10H2,(H,20,24)(H,18,19,22)
SMILES:
Molecular Formula: C17H22N4O3S
Molecular Weight: 362.4 g/mol

N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide

CAS No.:

Cat. No.: VC20194168

Molecular Formula: C17H22N4O3S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide -

Specification

Molecular Formula C17H22N4O3S
Molecular Weight 362.4 g/mol
IUPAC Name 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H22N4O3S/c22-13(19-15-18-11-6-2-1-3-7-12(11)25-15)10-21-14(23)17(20-16(21)24)8-4-5-9-17/h1-10H2,(H,20,24)(H,18,19,22)
Standard InChI Key GHDVDEVIWVYPSJ-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(CC1)SC(=N2)NC(=O)CN3C(=O)C4(CCCC4)NC3=O

Introduction

N-{4H,5H,6H,7H,8H-cyclohepta[d] thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological and chemical properties, including potential applications in pharmacology and material sciences. This article explores the structure, synthesis, physicochemical properties, and potential applications of this compound.

Synthesis Pathways

The synthesis of N-{4H,5H,6H,7H,8H-cyclohepta[d] thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide can be achieved through multi-step organic reactions involving cyclization and acylation processes:

  • Cyclization:

    • The cycloheptathiazole ring can be formed by reacting a suitable thiourea derivative with a cycloheptanone precursor under acidic conditions.

  • Spiro Compound Formation:

    • The diazaspiro[4.4]nonane moiety is synthesized via condensation reactions using diamines and cyclic ketones.

  • Final Coupling:

    • The two components are coupled through an acetamide linkage using acylating agents such as acetyl chloride or acetic anhydride.

Potential Applications

This compound's unique structure suggests several possible applications:

  • Pharmacological Activities:

    • Thiazole derivatives are known for their antimicrobial and anticancer properties . Molecular docking studies suggest that similar compounds may act as enzyme inhibitors or receptor modulators.

    • The spirocyclic structure enhances stability and bioavailability in drug design.

  • Material Science:

    • The rigid fused-ring system could be explored for use in electronic or optical materials.

  • Biological Research:

    • Its functional groups make it a candidate for studying protein-ligand interactions in medicinal chemistry.

Biological Significance

Preliminary studies on related compounds highlight their potential biological activities:

ActivityEvidence from Analogous Compounds
AntimicrobialEffective against Gram-positive/negative bacteria .
AnticancerShows activity against breast cancer cell lines .
Anti-inflammatoryPotential as a 5-lipoxygenase inhibitor .

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